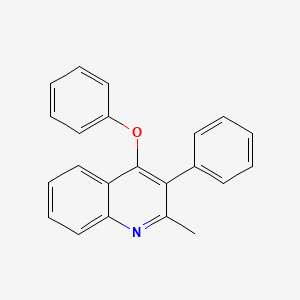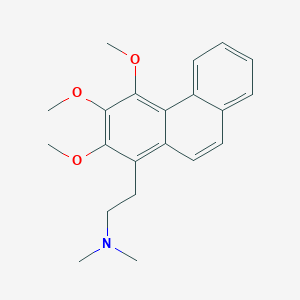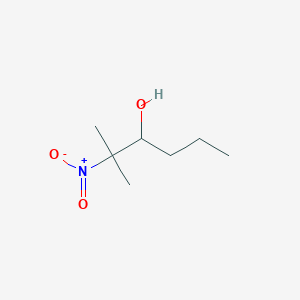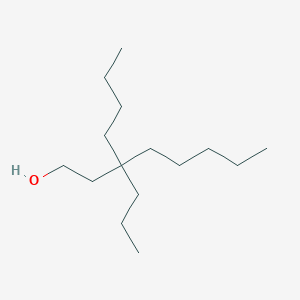
3-Butyl-3-propyloctan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butyl-3-propyloctan-1-ol is an organic compound with the molecular formula C15H32O. It is a type of alcohol characterized by a hydroxyl group (-OH) attached to a long carbon chain. This compound is part of a larger family of alcohols, which are known for their diverse applications in various fields such as chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-3-propyloctan-1-ol can be achieved through several methods. One common approach involves the reaction of 1-octene with butylmagnesium bromide, followed by the addition of propylmagnesium bromide. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation of the corresponding aldehyde or ketone. This process is carried out under high pressure and temperature, using catalysts such as palladium or platinum. The product is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-Butyl-3-propyloctan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed
Oxidation: Formation of 3-butyl-3-propyloctanal or 3-butyl-3-propyloctanoic acid.
Reduction: Formation of 3-butyl-3-propyloctane.
Substitution: Formation of 3-butyl-3-propyloctyl chloride or bromide.
Applications De Recherche Scientifique
3-Butyl-3-propyloctan-1-ol has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its potential effects on cellular processes and as a model compound for studying alcohol metabolism.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mécanisme D'action
The mechanism of action of 3-Butyl-3-propyloctan-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with other molecules, influencing its solubility and reactivity. In biological systems, it may interact with enzymes involved in alcohol metabolism, such as alcohol dehydrogenase, leading to the formation of aldehydes and acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Butyl-3-propyloctane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3-Butyl-3-propyloctanal: Contains an aldehyde group instead of a hydroxyl group, making it more susceptible to oxidation.
3-Butyl-3-propyloctanoic acid: Contains a carboxylic acid group, making it more acidic and reactive in different chemical environments.
Uniqueness
3-Butyl-3-propyloctan-1-ol is unique due to its specific structure, which combines a long carbon chain with a hydroxyl group. This combination gives it distinct physical and chemical properties, making it valuable in various applications, from organic synthesis to industrial production.
Propriétés
Numéro CAS |
6637-51-0 |
|---|---|
Formule moléculaire |
C15H32O |
Poids moléculaire |
228.41 g/mol |
Nom IUPAC |
3-butyl-3-propyloctan-1-ol |
InChI |
InChI=1S/C15H32O/c1-4-7-9-12-15(10-6-3,13-14-16)11-8-5-2/h16H,4-14H2,1-3H3 |
Clé InChI |
ZYVRVNJIOGOMLG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(CCC)(CCCC)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[S(R)]-N-((S)-(2-(Di-tert-butylphosphino)phenyl)(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14006918.png)
![Benzyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrrolidine-1-carboxylate](/img/structure/B14006919.png)
![2,6-Ditert-butyl-4-[(4-methoxyphenyl)-(pyridin-2-ylamino)methyl]phenol](/img/structure/B14006921.png)
![2-[(2,6-dimethylphenoxy)methyl]-4,5-dihydro-1H-imidazole;hydrochloride](/img/structure/B14006922.png)
![1-[2-(Trifluoromethyl)phenyl]-2-imidazolidinethione](/img/structure/B14006923.png)
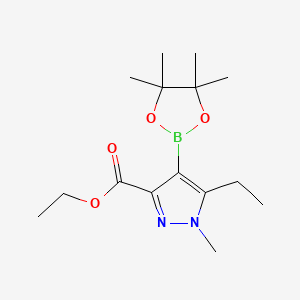
![6-Amino-5-[(2-chlorophenyl)diazenyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B14006938.png)
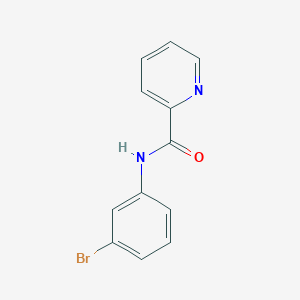
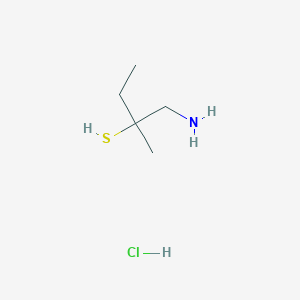

![2-{[(e)-(4-Nitrophenyl)methylidene]amino}-9h-fluoren-9-ol](/img/structure/B14006967.png)
